8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride
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Overview
Description
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a chemical compound with the molecular formula C14H17N3.3HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and piperazine, a heterocyclic amine.
Mechanism of Action
Target of Action
It is known that quinoline-piperazine hybrids have been evaluated for their antibacterial and antituberculosis properties .
Mode of Action
It is suggested that piperazine, a component of the compound, is a gaba receptor agonist . Quinolines have been suggested to have a metal (II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .
Biochemical Pathways
Quinoline-piperazine hybrids have been shown to have inhibitory activity against bacterial growth .
Result of Action
Some quinoline-piperazine hybrids have shown significant inhibitory activity against all tb strains, which are more effective than other 1st line and 2nd line tb drugs .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride typically involves the reaction of quinoline derivatives with piperazine. One common method includes the alkylation of quinoline with piperazine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antituberculosis agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 8-hydroxyquinoline and 8-aminoquinoline.
Piperazine derivatives: Including piperazine itself and its various substituted forms.
Uniqueness
8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is unique due to its combined quinoline and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
8-(piperazin-1-ylmethyl)quinoline;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJAVHFLNUNUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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